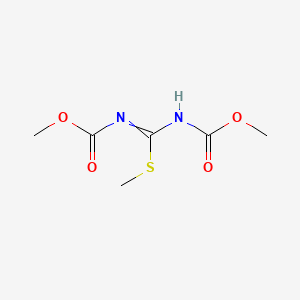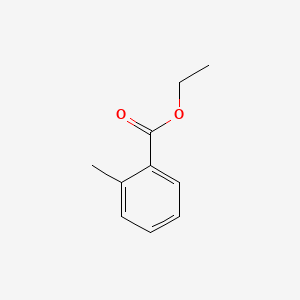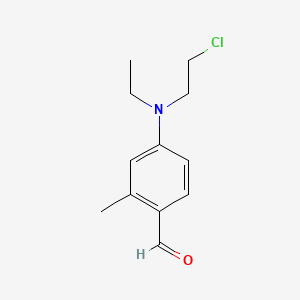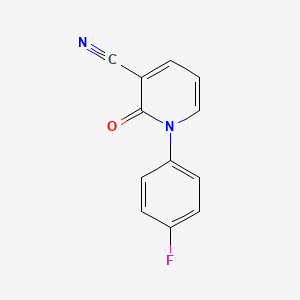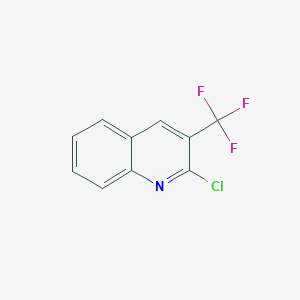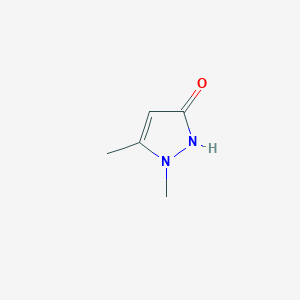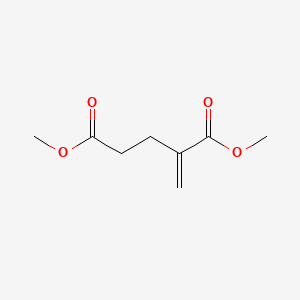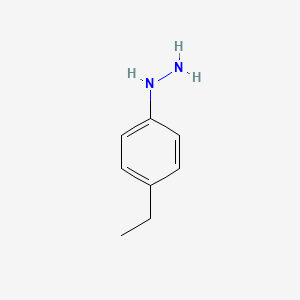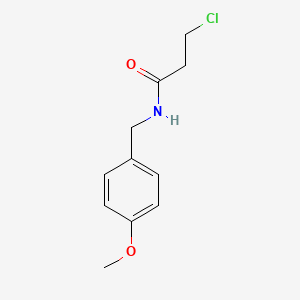
4-Chloro-6-methyl-2-phenylpyrimidine
Overview
Description
4-Chloro-6-methyl-2-phenylpyrimidine (CMP) is a pyrimidine-based compound . It has a molecular weight of 204.66 . It is widely studied in the fields of chemistry, biology, and materials science due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methyl-2-phenylpyrimidine consists of a pyrimidine ring with a chlorine atom at the 4th position, a methyl group at the 6th position, and a phenyl group at the 2nd position .Physical And Chemical Properties Analysis
4-Chloro-6-methyl-2-phenylpyrimidine is a white to yellow solid . It has a molecular weight of 204.66 . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 232.0±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications
Pharmacological Applications
Pyrimidine derivatives, including 4-Chloro-6-methyl-2-phenylpyrimidine, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities, such as:
- Modulation of myeloid leukemia
- Treatment for breast cancer and idiopathic pulmonary fibrosis
- Antimicrobial and antifungal activities
- Antiparasitic properties
- Diuretic effects
- Antitumor activities
- Antifilarial properties
- DNA topoisomerase II inhibitors
- Antitubercular agents
- Antimalarial and antiplasmodial activities
- Anti-inflammatory and analgesic activities
- Anti-HIV properties
- Cardiovascular agents and antihypertensive
- Antiulcer agents
- Hair disorders activities
- Calcium-sensing receptor antagonists, DPP-IV inhibitors
- Antidiabetic properties
- Potent adenosine A2a receptor agonistic or antagonist action
- TLR8 or interferon beta (IFN-β) modulators
- Vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell
- 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics
- Anticancer properties
- Key intermediate for Vitamin B1
- Pyruvate dehydrogenase kinase inhibitors
Fungicidal and Herbicide Safening Activities
A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized using fenclorim as a lead compound . These derivatives were evaluated for their fungicidal and herbicide safening activities . The results revealed that some compounds exhibited excellent fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris, which was better than that of the control pyrimethanil . Moreover, some compounds exhibited excellent safening activities against fresh weight, plant height, and root length .
Neuroprotective and Anti-inflammatory Properties
Triazole-pyrimidine hybrid compounds, which could potentially include 4-Chloro-6-methyl-2-phenylpyrimidine, have shown promising neuroprotective and anti-inflammatory properties .
Safety and Hazards
4-Chloro-6-methyl-2-phenylpyrimidine is classified as a warning signal word . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Pyrimidine derivatives have been shown to exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The exact interaction of 4-Chloro-6-methyl-2-phenylpyrimidine with its targets and the resulting changes are currently unknown and may be a subject of ongoing research.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It is also suggested to inhibit CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism .
Result of Action
properties
IUPAC Name |
4-chloro-6-methyl-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLLLUIWZOISLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344610 | |
| Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
29509-92-0 | |
| Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that 4-chloro-6-methyl-2-phenylpyrimidine elicits a "slow" xenobiotic response (XR) in Arabidopsis thaliana, compared to the "rapid" XR induced by fenclorim. What are the key differences observed in the transcriptomic profiles of these two responses?
A1: Both 4-chloro-6-methyl-2-phenylpyrimidine and fenclorim, despite inducing different speeds of XR, trigger significant changes in gene expression in Arabidopsis thaliana []. Both compounds lead to a coordinated suppression of genes involved in cell wall biosynthesis and an up-regulation of genes involved in detoxification pathways [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




